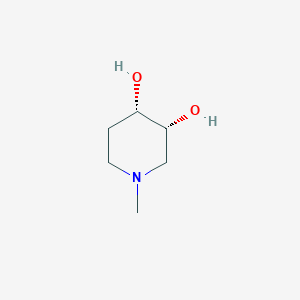![molecular formula C18H17NO6 B14607480 N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid CAS No. 60760-08-9](/img/structure/B14607480.png)
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of 2-phenyl-L-aspartic acid. This compound is often used in peptide synthesis and as a protecting group for amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid typically involves the protection of the amino group of 2-phenyl-L-aspartic acid using benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Free amines.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group from reacting with other reagents, allowing selective reactions to occur at other functional groups. The protecting group can be removed under specific conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with 2-phenyl-L-aspartic acid. This combination allows for selective protection and deprotection of the amino group, making it a valuable tool in peptide synthesis and other organic reactions.
特性
CAS番号 |
60760-08-9 |
|---|---|
分子式 |
C18H17NO6 |
分子量 |
343.3 g/mol |
IUPAC名 |
(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C18H17NO6/c20-15(21)11-18(16(22)23,14-9-5-2-6-10-14)19-17(24)25-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,24)(H,20,21)(H,22,23)/t18-/m1/s1 |
InChIキー |
QPGSDLAEKYUCEF-GOSISDBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@](CC(=O)O)(C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


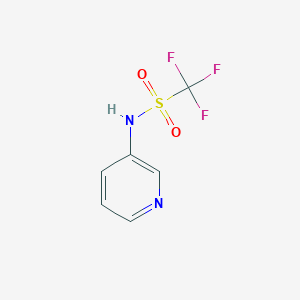
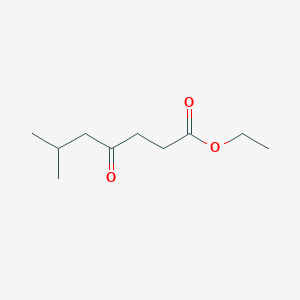
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
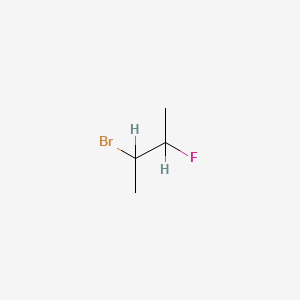
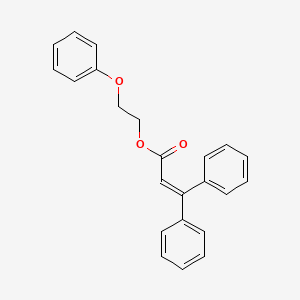
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
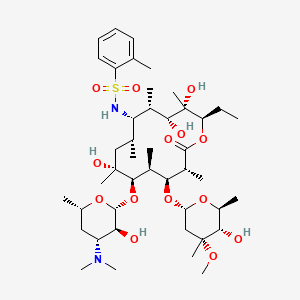
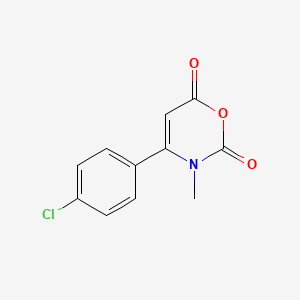
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
